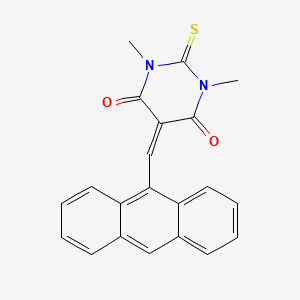
1H-indol-1-ylferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-1-ylferrocene is a compound that combines the structural features of both indole and ferrocene. Indole is a significant heterocyclic system found in many natural products and drugs, while ferrocene is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. The fusion of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-indol-1-ylferrocene typically involves the reaction of ferrocene with an indole derivative. One common method is the Fischer indole synthesis, where an indole is formed from phenylhydrazine and a ketone under acidic conditions . For the specific synthesis of this compound, ferrocene can be functionalized with an appropriate leaving group, which then reacts with an indole derivative under suitable conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
1H-Indol-1-ylferrocene undergoes various types of chemical reactions, including:
Reduction: The indole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: Both the indole and ferrocene rings can undergo electrophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of ferrocene leads to ferrocenium salts, while nitration of the indole ring results in nitroindole derivatives.
Aplicaciones Científicas De Investigación
1H-Indol-1-ylferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-indol-1-ylferrocene involves its interaction with molecular targets through both the indole and ferrocene moieties. The indole ring can interact with biological receptors, enzymes, and DNA, while the ferrocene moiety can participate in redox reactions, influencing cellular processes . The pathways involved include modulation of oxidative stress, inhibition of enzyme activity, and disruption of microbial cell walls.
Comparación Con Compuestos Similares
1H-Indol-1-ylferrocene can be compared with other indole-ferrocene derivatives, such as:
1H-Indol-3-ylferrocene: Similar structure but with the indole attached at the 3-position, leading to different reactivity and biological activity.
1H-Indol-2-ylferrocene: Another positional isomer with distinct chemical properties.
Ferrocene derivatives with other heterocycles: Compounds like pyrrole-ferrocene and thiophene-ferrocene, which exhibit different electronic and steric effects.
The uniqueness of this compound lies in its specific combination of indole and ferrocene, providing a balance of aromaticity, redox activity, and biological relevance.
Propiedades
Fórmula molecular |
C18H15FeN |
|---|---|
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylindole;iron(2+) |
InChI |
InChI=1S/C13H10N.C5H5.Fe/c1-4-8-13-11(5-1)9-10-14(13)12-6-2-3-7-12;1-2-4-5-3-1;/h1-10H;1-5H;/q2*-1;+2 |
Clave InChI |
LRCBJXSIUSHGKK-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1N2C=CC3=CC=CC=C32.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)

![Propyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495082.png)
![Ethyl 4,5-dimethyl-2-{[(5-methyl-1,3,4-oxadiazol-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495083.png)
![1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)
![5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495116.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495122.png)

![1,3-Dimethyl-5-[(1-phenylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12495137.png)
